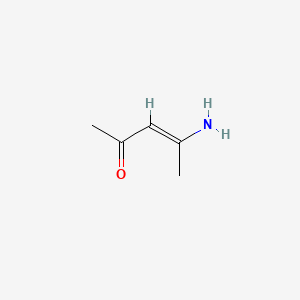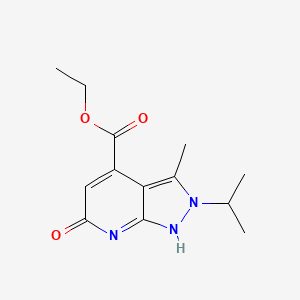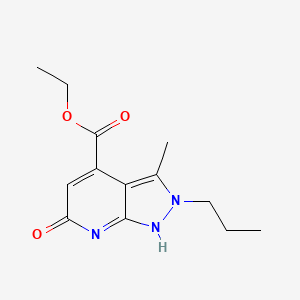
3-(3,4-二羟基苯基)丙-2-烯酸
概述
描述
“3-(3,4-Dihydroxyphenyl)prop-2-enoic acid”, also known as caffeic acid, is a naturally occurring hydroxycinnamic acid with a variety of biological activities such as antioxidant, anti-inflammatory, antimicrobial, and cytostatic . It is widely distributed in many kinds of traditional Chinese medicine plants such as artemisia, thistle, honeysuckle, etc .
Molecular Structure Analysis
The molecular formula of “3-(3,4-Dihydroxyphenyl)prop-2-enoic acid” is C9H8O4, and its molecular weight is 180.16 . The structure of the compound was confirmed by 1H NMR and 13C NMR spectrum .
Physical And Chemical Properties Analysis
“3-(3,4-Dihydroxyphenyl)prop-2-enoic acid” appears as yellow crystals. It has a melting point of 211-213 °C (dec.) (lit.) and a boiling point of 272.96°C (rough estimate). It is soluble in hot water and slightly soluble in cold water, easily soluble in hot water and cold ethanol .
科学研究应用
1. 分子结构分析
3-(3,4-二羟基苯基)丙-2-烯酸的分子结构和相互作用已得到探索。氢键链和弱分子间相互作用在其三维网络结构中发挥着关键作用 (Yang 等人,2006)。
2. 晶体学和光谱学
使用 X 射线晶体学和光谱学进行的结构研究旨在更好地了解该化合物的特性。这些研究提供了对该化合物稳定性和分子相互作用的见解 (Venkatesan 等人,2016)。
3. 自由基清除活性
该化合物已被研究其二氧化氮自由基清除活性。这项研究对于了解其作为抗氧化剂的潜力及其与其他类似化合物的有效性至关重要 (Kong 等人,2004)。
4. 材料科学中的合成和应用
已探索了修饰 3-(3,4-二羟基苯基)丙-2-烯酸及其衍生物的合成方法,用于材料科学中的应用,例如液晶显示技术 (Hegde 等人,2013)。
5. 催化应用
该化合物已用于钯催化的交叉偶联反应,展示了其在合成化学和催化中的潜力 (Abarbri 等人,2002)。
6. 抗氧化性能
研究突出了其作为抗氧化剂的潜力。这包括对其清除能力和在各种测定中的有效性的调查 (Choudhary 等人,2008)。
7. 酶促衍生化
酶法已用于 3-(3,4-二羟基苯基)丙-2-烯酸的衍生化,表明其在化学修饰中的多功能性 (Mikolasch 等人,2002)。
8. 超分子化学
该化合物已被用于超分子树枝状聚合物的合成,证明了其在超分子化学领域的用途 (Percec 等人,2006)。
9. 抗炎特性
已对其抗炎作用进行了研究,增加了其潜在的治疗应用 (Ren 等人,2021)。
10. 光学和电子特性
已对 3-(3,4-二羟基苯基)丙-2-烯酸衍生物的光学和电子特性进行了研究,揭示了其在开发新材料和技术方面的潜力 (Sulpizio 等人,2016)。
11. 新型化合物合成
研究重点是合成衍生自 3-(3,4-二羟基苯基)丙-2-烯酸的新型化合物,扩展了其在化学各个领域的应用 (Hanzawa 等人,2012)。
作用机制
Caffeic acid, CAPE, and the synthetic caffeic acid phenethyl amide (CAPA) exhibit vasorelaxant activity by acting on the endothelial and vascular smooth muscle cells. Vasorelaxant mechanisms include the increased endothelial NO secretion, modulation of calcium and potassium channels, and modulation of adrenergic receptors .
安全和危害
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71693-97-5 | |
| Details | Compound: Caffeic acid polymer | |
| Record name | Caffeic acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71693-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5020231 | |
| Record name | 3,4-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy cinnamic acid | |
CAS RN |
331-39-5 | |
| Record name | Caffeic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)

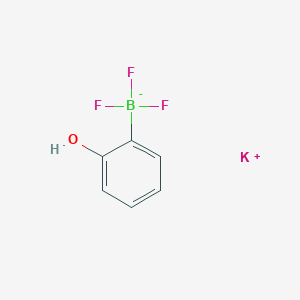
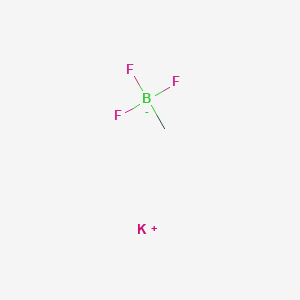
![S-[(4-bromothiophen-2-yl)methyl] ethanethioate](/img/structure/B7827522.png)
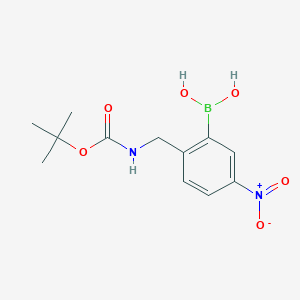
![4,4,5,5-Tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7827534.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7827540.png)
![(3S,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7827547.png)

